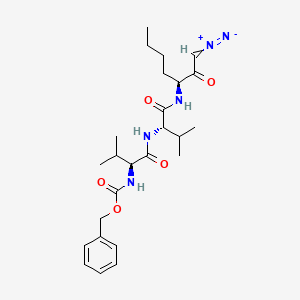

Z-Val-Val-Nle-Diazomethylketon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Z-Val-Val-Nle-diazomethylketone is a useful research compound. Its molecular formula is C25H37N5O5 and its molecular weight is 487.59. The purity is usually 95%.

BenchChem offers high-quality Z-Val-Val-Nle-diazomethylketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Val-Val-Nle-diazomethylketone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Proteomforschung

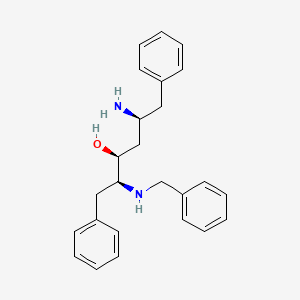

Z-Val-Val-Nle-Diazomethylketon wird in der Proteomforschung eingesetzt {svg_1}. Proteomics ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann verwendet werden, um Proteininteraktionen, Modifikationen und Lokalisationen zu untersuchen.

Irreversibler Cathepsin-Inhibitor

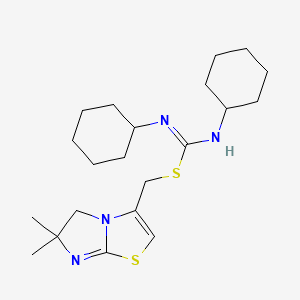

This compound wird als irreversibler Cathepsin-Inhibitor verwendet {svg_2}. Cathepsine sind Protease-Enzyme, die eine wichtige Rolle beim Proteinabbau, der Zellsignalisierung und anderen zellulären Prozessen spielen. Inhibitoren wie this compound können Forschern helfen, diese Prozesse zu verstehen und möglicherweise Behandlungen für Krankheiten zu entwickeln, bei denen diese Enzyme eine Rolle spielen.

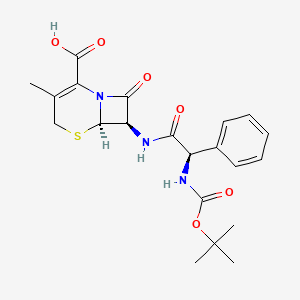

Inaktivierung von Cathepsin S

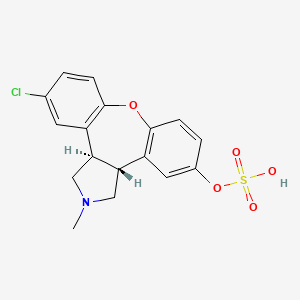

Diese Verbindung ist 380-mal effektiver bei der Inaktivierung von Cathepsin S als L {svg_3}. Cathepsin S ist ein Enzym, das eine Rolle bei der Immunantwort spielt, und seine Überaktivität wurde mit Krankheiten wie Krebs und Autoimmunerkrankungen in Verbindung gebracht. Die Untersuchung von Inhibitoren dieses Enzyms könnte zu neuen therapeutischen Strategien führen.

Thiol-Proteinase-Inaktivator

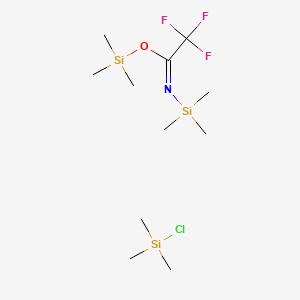

This compound ist ein spezifischer Inaktivator von Thiol-Proteinasen {svg_4}. Thiol-Proteinasen sind eine Art von Enzym, das Proteine abbauen kann. Sie sind an vielen biologischen Prozessen beteiligt, darunter die Regulation des Zellwachstums und der Zelldifferenzierung. Inhibitoren dieser Enzyme können nützliche Werkzeuge in der biologischen Forschung und Medikamentenentwicklung sein.

Signaltransduktionsforschung

Die Verbindung kann auch in der Signaltransduktionsforschung eingesetzt werden {svg_5}. Signaltransduktion ist der Prozess, bei dem ein chemisches oder physikalisches Signal durch eine Zelle als eine Reihe von molekularen Ereignissen übertragen wird, am häufigsten durch Proteinphosphorylierung, die durch Proteinkinasen katalysiert wird, was letztendlich zu einer zellulären Reaktion führt.

Zellanalyse

This compound kann in der Zellanalyse eingesetzt werden {svg_6}. Dazu gehört die Untersuchung der Eigenschaften von Zellen, einschließlich ihrer Größe, Form und der spezifischen Proteine, die sie exprimieren. Die Verbindung kann verwendet werden, um zelluläre Prozesse zu manipulieren und die Auswirkungen zu beobachten.

Safety and Hazards

Z-Val-Val-Nle-diazomethylketone is intended for research use only and is not intended for diagnostic or therapeutic use . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . In case of contact, rinse immediately with plenty of water and seek medical attention .

Wirkmechanismus

Target of Action

The primary target of Z-Val-Val-Nle-diazomethylketone is cathepsin S , a type of thiol proteinase . Cathepsin S plays a crucial role in the degradation of proteins in lysosomes, which are cellular organelles involved in breaking down and recycling various biomolecules .

Mode of Action

Z-Val-Val-Nle-diazomethylketone acts as an irreversible inhibitor of cathepsin S . It binds to the active site of the enzyme, preventing it from interacting with its substrates and thus blocking its activity . This compound is 380 times more effective in inactivating cathepsin S than cathepsin L .

Biochemical Pathways

By inhibiting cathepsin S, Z-Val-Val-Nle-diazomethylketone disrupts the normal protein degradation process in lysosomes . This can affect various biochemical pathways that rely on protein turnover and may lead to the accumulation of undegraded proteins. The downstream effects of this disruption can vary depending on the cell type and the specific proteins involved.

Result of Action

The molecular and cellular effects of Z-Val-Val-Nle-diazomethylketone’s action are primarily related to its inhibition of cathepsin S. By blocking this enzyme, it can alter protein degradation in lysosomes, potentially leading to changes in cellular function and homeostasis .

Biochemische Analyse

Biochemical Properties

Z-Val-Val-Nle-diazomethylketone is known to be an irreversible cathepsin inhibitor . It is 380 times more effective in inactivating cathepsin S than L . Cathepsins are a group of protease enzymes, and their inhibition can have significant effects on various biochemical reactions.

Molecular Mechanism

Z-Val-Val-Nle-diazomethylketone exerts its effects at the molecular level primarily through its action as a cathepsin inhibitor . It specifically inactivates thiol proteinases , which could lead to changes in protein degradation, enzyme activity, and gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is used in proteomics research , suggesting that it may have a role in long-term studies of protein function and degradation.

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(3S)-1-diazo-2-oxoheptan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N5O5/c1-6-7-13-19(20(31)14-27-26)28-23(32)21(16(2)3)29-24(33)22(17(4)5)30-25(34)35-15-18-11-9-8-10-12-18/h8-12,14,16-17,19,21-22H,6-7,13,15H2,1-5H3,(H,28,32)(H,29,33)(H,30,34)/t19-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPZPLSBQVJCBO-BVSLBCMMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C=[N+]=[N-])NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146079.png)

![2-[(Z)-pent-2-en-2-yl]pyridine](/img/structure/B1146095.png)

![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)